molecular formula C18H26O B14651793 Cyclododecanone, 2-phenyl- CAS No. 50717-87-8

Cyclododecanone, 2-phenyl-

Cat. No.: B14651793
CAS No.: 50717-87-8
M. Wt: 258.4 g/mol
InChI Key: OYHSTMSITKQKDF-UHFFFAOYSA-N
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Description

Cyclododecanone, 2-phenyl- is an organic compound that belongs to the class of cyclic ketones It is characterized by a twelve-membered ring structure with a phenyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclododecanone, 2-phenyl- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclododecanone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: On an industrial scale, the production of cyclododecanone, 2-phenyl- may involve the oxidation of cyclododecane followed by the introduction of the phenyl group through a Friedel-Crafts reaction. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions: Cyclododecanone, 2-phenyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Cyclododecanone, 2-phenyl- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use in drug delivery systems.

    Industry: It is utilized in the production of specialty chemicals and materials, such as fragrances and high-performance polymers.

Mechanism of Action

The mechanism of action of cyclododecanone, 2-phenyl- involves its interaction with various molecular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the ketone group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    Cyclododecanone: Lacks the phenyl group, resulting in different chemical and physical properties.

    2-Phenylcyclohexanone: A smaller ring structure with different conformational flexibility and reactivity.

    Benzophenone: Contains two phenyl groups attached to a carbonyl carbon, differing in its electronic and steric properties.

Uniqueness: Cyclododecanone, 2-phenyl- is unique due to its large ring size combined with the presence of a phenyl group. This combination imparts distinct conformational flexibility and reactivity, making it valuable for specific applications in synthesis and material science.

Properties

CAS No.

50717-87-8

Molecular Formula

C18H26O

Molecular Weight

258.4 g/mol

IUPAC Name

2-phenylcyclododecan-1-one

InChI

InChI=1S/C18H26O/c19-18-15-11-6-4-2-1-3-5-10-14-17(18)16-12-8-7-9-13-16/h7-9,12-13,17H,1-6,10-11,14-15H2

InChI Key

OYHSTMSITKQKDF-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=O)C(CCCC1)C2=CC=CC=C2

Origin of Product

United States

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